3-Fluoromethyl ofloxacin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113472-55-2 |
|---|---|
Molecular Formula |
C18H19F2N3O4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C18H19F2N3O4/c1-21-2-4-22(5-3-21)15-13(20)6-11-14-17(15)27-9-10(7-19)23(14)8-12(16(11)24)18(25)26/h6,8,10H,2-5,7,9H2,1H3,(H,25,26) |
InChI Key |
FMJGSQONNDISRF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)CF)F |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)CF)F |
Synonyms |
3-fluoromethyl ofloxacin 9-fluoro-3-fluoromethyl-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido(1,2,3-de)(1,4)-benzoxazine-6-carboxylic acid |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of 3 Fluoromethyl Ofloxacin Derivatives
Established Synthetic Pathways for 3-Fluoromethyl Ofloxacin (B1677185)
The synthesis of 3-fluoromethyl ofloxacin, a derivative of the widely used antibacterial agent ofloxacin, involves a multi-step process. A common pathway commences with 2,3,4-trifluoronitrobenzene. chemicalbook.com This starting material undergoes a reaction with potassium hydroxide (B78521) to yield 2-hydroxy-3,4-difluoronitrobenzene. chemicalbook.com Subsequently, an etherification reaction with chloroacetone (B47974) in the presence of potassium iodide and potassium carbonate produces the corresponding hydroxyacetone (B41140) ether. chemicalbook.com A critical step involves the exhaustive reduction of this intermediate with hydrogen over a Raney nickel catalyst, which leads to the formation of the 7,8-difluoro-2,3-dihydro-3-methyl-4H- Current time information in Bangalore, IN.nih.govbenzoxazine (B1645224) (III) intermediate. researchgate.net
This key benzoxazine intermediate is then reacted with diethyl ethoxymethylenemalonate. The resulting product undergoes cyclization, often facilitated by polyphosphoric acid, to form the pyridobenzoxazine system. chemicalbook.com The ethyl ester of the resulting 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] Current time information in Bangalore, IN.nih.govbenzoxazine-6-carboxylic acid is then hydrolyzed to the corresponding carboxylic acid. chemicalbook.com Finally, the introduction of the N-methylpiperazine moiety at the C-10 position is achieved by reacting the difluoro-carboxylic acid with N-methylpiperazine in a solvent such as dimethyl sulfoxide (B87167) at elevated temperatures. chemicalbook.com
An alternative approach involves the use of a boron trifluoride complex of 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] Current time information in Bangalore, IN.nih.govbenzoxazine-6-carboxylic acid as a key intermediate. google.com This method also starts from 2,3,4-trifluoronitrobenzene and proceeds through the formation of 7,8-difluoro-2,3-dihydro-3-methyl-4H-benzoxazine. google.com This intermediate is then reacted with diethyl ethoxymethylenemalonate and boron trifluoride tetrahydrofuran (B95107) to generate the ofloxacin intermediate. google.com
Approaches for Introducing Fluoromethyl Groups into the Fluoroquinolone Scaffold
The introduction of fluoromethyl groups, particularly the trifluoromethyl group, into the fluoroquinolone scaffold is a key strategy for modulating the physicochemical and biological properties of these compounds. nih.gov The trifluoromethyl group can enhance lipophilicity and membrane permeability.
One established method for introducing a trifluoromethyl group at the N-1 position of the quinolone ring is through an oxidative desulfurization-fluorination reaction. scispace.com This approach has been successfully employed in the synthesis of novel 1-trifluoromethyl-4-quinolone derivatives. scispace.com The general strategy involves synthesizing a precursor with a suitable leaving group at the N-1 position, which is then subjected to conditions that facilitate the introduction of the trifluoromethyl moiety.
Another approach involves the use of building blocks that already contain the desired fluoromethyl group. For instance, the synthesis of certain fluoroquinolone analogues can start with precursors like 3-trifluoromethylphenyl piperazine (B1678402). sci-hub.se This allows for the direct incorporation of the trifluoromethyl-containing fragment into the final molecule.
Furthermore, modifications can be made to existing fluoroquinolone structures. For example, the carboxyl group at the C-3 position can be converted to other functional groups, which can then be used as a handle to introduce fluoromethyl-containing substituents. nih.gov
The strategic placement of fluorine and fluorinated alkyl groups is crucial, as it can significantly impact the molecule's interaction with its biological targets, such as DNA gyrase and topoisomerase IV.
Synthesis of Optically Active this compound Stereoisomers
The synthesis of optically active stereoisomers of this compound is of significant interest as the biological activity of ofloxacin and its derivatives resides primarily in one enantiomer. nih.govresearchgate.net The (S)-(-) enantiomer of ofloxacin is substantially more active than the (R)-(+) enantiomer. researchgate.net
One common strategy for obtaining optically pure isomers is the resolution of racemic intermediates. nih.govnii.ac.jp For instance, the racemic 7,8-difluoro-2,3-dihydro-3-methyl-4H- Current time information in Bangalore, IN.nih.govbenzoxazine intermediate can be resolved using high-performance liquid chromatography (HPLC). nii.ac.jp The separated enantiomers can then be carried through the remaining synthetic steps to yield the optically pure (R)- and (S)-isomers of this compound. nii.ac.jp
Another approach involves the use of chiral starting materials or chiral auxiliaries. For example, the synthesis can start from (R)- or (S)-alaninol to create the chiral center at the C-3 position of the benzoxazine ring. researchgate.net An alternative method utilizes the reaction of a benzoxazine intermediate with L-prolinyl chloride to form diastereomers that can be separated. nii.ac.jp
A highly enantioselective synthesis of (S)-(-)-7,8-difluoro-2,3-dihydro-3-methyl-4H- Current time information in Bangalore, IN.nih.govbenzoxazine, a key intermediate for (S)-(-)-ofloxacin, has been achieved using various chiral sodium triacyloxyborohydrides as reducing agents. researchgate.net Additionally, enzymatic hydrolysis of racemic 3-acetoxymethyl-7,8-difluoro-2,3-dihydro-4H- Current time information in Bangalore, IN.nih.govbenzoxazine has been explored to produce optically active intermediates. researchgate.net The absolute configuration of the C-3 position in the (-)-isomers has been confirmed as 'S' through X-ray analysis. nii.ac.jp
| Method | Description | Key Intermediates/Reagents |
| Chromatographic Resolution | Separation of racemic intermediates using HPLC. nii.ac.jp | Racemic 7,8-difluoro-2,3-dihydro-3-methyl-4H- Current time information in Bangalore, IN.nih.govbenzoxazine. nii.ac.jp |
| Chiral Starting Materials | Synthesis beginning with optically pure precursors. researchgate.net | (R)- and (S)-alaninol. researchgate.net |
| Diastereomeric Separation | Formation and separation of diastereomers. nii.ac.jp | L-prolinyl chloride. nii.ac.jp |
| Enantioselective Reduction | Use of chiral reducing agents to create the stereocenter. researchgate.net | Chiral sodium triacyloxyborohydrides. researchgate.net |
| Enzymatic Hydrolysis | Enzyme-catalyzed resolution of a racemic intermediate. researchgate.net | Racemic 3-acetoxymethyl-7,8-difluoro-2,3-dihydro-4H- Current time information in Bangalore, IN.nih.govbenzoxazine. researchgate.net |
Design and Synthesis of Novel Analogues with 3-Fluoromethyl Substitution
The design and synthesis of novel analogues of this compound aim to further enhance its antibacterial spectrum, overcome resistance mechanisms, and improve its pharmacokinetic profile. scispace.comresearchgate.net Modifications are typically focused on the quinolone carboxylic acid moiety at the C-3 position and the heterocyclic substituent at the C-10 position. nih.govresearchgate.net
The carboxylic acid group at the C-3 position of the quinolone core is essential for the antibacterial activity of fluoroquinolones, as it is involved in binding to the DNA gyrase-DNA complex. researchgate.netwikipedia.org However, modifications of this group can lead to compounds with altered or improved properties. nih.govnih.gov
One common modification is the conversion of the carboxylic acid to an ester or an amide. lew.roacs.org For example, ofloxacin can be converted to its methyl ester, which can then be further reacted to form hydrazides. lew.ro These hydrazides can serve as intermediates for the synthesis of a variety of derivatives, including Schiff bases formed by reaction with different aldehydes. lew.ronih.gov
Another strategy involves the cyclization of the carboxylic acid group with various reagents to form heterocyclic rings, such as oxadiazoles (B1248032) or triazoles. nih.gov These modifications can significantly alter the biological activity of the parent compound. nih.gov For instance, the conversion of the carboxyl group of ofloxacin into a 1,2,4-triazole (B32235) ring has been reported. nih.gov
| Modification | Synthetic Approach | Resulting Derivative |
| Esterification | Reaction of ofloxacin with an alcohol in the presence of an acid catalyst. lew.ro | Ofloxacin methyl ester. lew.ro |
| Amidation | Conversion of the carboxylic acid to an acid chloride followed by reaction with an amine. acs.org | Carboxamide derivatives of ofloxacin. acs.org |
| Hydrazide Formation | Reaction of the ofloxacin ester with hydrazine (B178648) hydrate. lew.ronih.gov | Ofloxacin hydrazide. lew.ronih.gov |
| Heterocyclic Ring Formation | Cyclization of hydrazide derivatives with appropriate reagents. nih.gov | 1,2,4-triazole derivatives. nih.gov |
The piperazinyl group at the C-7 position (C-10 in the pyrido[1,2,3-de] Current time information in Bangalore, IN.nih.govbenzoxazine nomenclature) plays a crucial role in the antibacterial spectrum and potency of ofloxacin. researchgate.net Modifications of this group are a common strategy to develop new analogues with improved properties. researchgate.netresearchgate.net
The secondary amine of the piperazine ring provides a convenient site for derivatization. researchgate.net A variety of substituents can be introduced at this position through reactions such as reductive amination with aldehydes or ketones. researchgate.net This approach has been used to synthesize a series of fluoroquinolone analogues with different groups on the piperazine nitrogen. researchgate.net
Structure Activity Relationship Sar Studies of 3 Fluoromethyl Ofloxacin and Analogues
Impact of the 3-Fluoromethyl Group on Biological Activity
The substitution of the methyl group at the C-3 position of ofloxacin (B1677185) with a fluoromethyl (CH₂F) group has a discernible impact on the compound's properties. In a key study, the synthesis and antibacterial activities of the optically active enantiomers of both ofloxacin and its 3-fluoromethyl derivative were compared. nih.govresearchgate.net This modification from a methyl to a fluoromethyl group is a critical aspect of SAR, altering the electronic and steric properties at this position.
Stereochemical Influence of the Chiral Center at C-3 on Biological Activity
The C-3 position of the oxazine (B8389632) ring in ofloxacin and its derivatives is a chiral center, leading to the existence of two enantiomers (R and S isomers). nih.gov The stereochemistry at this position is a critical determinant of antibacterial potency. Ofloxacin itself is a racemate, a 1:1 mixture of the less active (R)-(+)-ofloxacin (dextrofloxacin) and the highly active (S)-(-)-ofloxacin (levofloxacin). nih.govnih.gov
This stereochemical dependence on activity holds true for the 3-fluoromethyl derivative as well. Research demonstrates that the S-(-)-isomer of 3-fluoromethyl ofloxacin is substantially more active than its corresponding R-(+)-isomer. researchgate.net The activity of the S-(-) isomers of both ofloxacin and its 3-fluoromethyl analog were found to be approximately twice as potent as their respective racemic mixtures. researchgate.net Conversely, the R-(+)-isomers of both compounds were considerably less active than the racemates. researchgate.net The absolute S-configuration of the more active enantiomer was confirmed through X-ray analysis of a related precursor. researchgate.net This profound difference in activity underscores that the specific three-dimensional arrangement of the substituent at C-3 is crucial for effective binding to the target enzyme, DNA gyrase. researchgate.net
| Compound | Isomer | Relative Potency Description |
|---|---|---|
| Ofloxacin | (±)-Racemate | Standard Activity |
| Ofloxacin | (S)-(-)-Isomer (Levofloxacin) | Approx. 2x more active than racemate |
| Ofloxacin | (R)-(+)-Isomer (Dextrofloxacin) | 8 to 128 times less active than (S)-isomer |
| This compound | (±)-Racemate | - |
| This compound | (S)-(-)-Isomer | Approx. 2x more active than its racemate |
| This compound | (R)-(+)-Isomer | Considerably less active than its racemate |
Structure-Activity Relationships of Substituents on the C-10 Heterocyclic Ring
The substituent on the C-10 position of the pyrido[1,2,3-de] nih.govmdpi.combenzoxazine (B1645224) nucleus, which corresponds to the C-7 position of the simpler quinolone core, plays a vital role in determining the antibacterial spectrum, potency, and pharmacokinetic properties. researchgate.net In ofloxacin, this position is occupied by a 4-methyl-piperazin-1-yl group. nih.gov
Extensive research has shown that modifications to this heterocyclic ring significantly influence biological activity.
Piperazine (B1678402) and Pyrrolidine (B122466) Rings : In general, five- or six-membered heterocyclic rings, such as piperazinyl or pyrrolidinyl groups, confer good antibacterial activity. nih.gov The piperazine ring, in particular, is known to improve potency against Gram-negative bacteria. nih.gov
Alkylation : The addition of alkyl groups to the piperazine or pyrrolidine ring can increase potency against Gram-positive bacteria and extend the serum half-life. researchgate.net The methyl group on the piperazine ring of ofloxacin is an example of this.
Novel Substituents : More complex substituents have been explored to enhance activity, especially against resistant strains. In a series of novel pyridobenzoxazine derivatives, which included a 3-fluoromethyl variant, new 3-cyclopropylaminomethyl-4-substituted-pyrrolidinyl groups were introduced at the C-10 position. nih.gov Compounds with a cis-oriented 4-methyl or 4-fluoro group on this new pyrrolidinyl moiety showed 2- to 16-fold greater potency against quinolone-resistant Gram-positive bacteria than the comparator, clinafloxacin. nih.gov
| C-10 (C-7) Substituent | General Impact on Activity | Example Compound(s) |
|---|---|---|
| Piperazin-1-yl | Good Gram-negative activity | Norfloxacin (B1679917), Ciprofloxacin (B1669076) |
| 4-Methyl-piperazin-1-yl | Improved Gram-positive activity and pharmacokinetics | Ofloxacin, Pefloxacin |
| 3-Aminopyrrolidin-1-yl | Broad-spectrum activity | Tosufloxacin |
| cis-4-Fluoro-3-cyclopropylaminomethyl-1-pyrrolidinyl | Potent activity against resistant Gram-positive bacteria | Experimental Pyridobenzoxazines |
Contributions of other Fluoroquinolone Core Modifications to Activity
C-6 Position : The introduction of a fluorine atom at the C-6 position was a major breakthrough, dramatically increasing antibacterial potency and leading to the term "fluoroquinolone". nih.gov This substitution appears to improve both cell penetration and binding to the DNA gyrase complex. nih.gov
C-8 Position : The substituent at C-8 can influence the planar configuration of the molecule and affect activity against anaerobic bacteria. A halogen (F or Cl) at this position can improve oral absorption and anaerobic activity, while a methoxy (B1213986) group can also enhance activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural properties of chemical compounds with their biological activities. researchgate.net For fluoroquinolones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for rational drug design. nih.govnih.gov
While no specific QSAR models for this compound derivatives are published, the methodology can be readily applied. A QSAR study would involve:
Dataset Assembly : A series of this compound analogues with varied substituents at other positions (e.g., the C-10 piperazine ring) would be synthesized and their antibacterial activity (e.g., MIC values) determined. nih.gov
Molecular Modeling and Alignment : The 3D structures of the compounds would be modeled and aligned based on a common scaffold.
Descriptor Calculation : For each molecule, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields would be calculated (CoMFA/CoMSIA). The properties of the 3-fluoromethyl group would be captured in these fields.
Model Generation : Statistical methods, such as partial least squares (PLS) regression, would be used to build a mathematical model that links the calculated descriptor fields to the observed biological activity. nih.gov
Validation and Prediction : The model's predictive power would be validated using a test set of compounds not included in the model generation. nih.gov
The resulting 3D-QSAR model would generate contour maps highlighting regions where modifications would likely increase or decrease activity. For instance, the model could predict the optimal size, charge, and hydrogen-bonding characteristics for new substituents on the C-10 heterocyclic ring to best complement the 3-fluoromethyl group, thereby guiding the synthesis of new, more potent derivatives.
Preclinical Pharmacological Evaluation of 3 Fluoromethyl Ofloxacin Derivatives
In Vitro Antimicrobial Spectrum and Potency
The development of ofloxacin (B1677185) derivatives, including those with 3-fluoromethyl substitutions, aims to enhance the antimicrobial spectrum and potency beyond that of the parent compound. Ofloxacin itself is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. nih.govdrugbank.com Modifications to the core quinolone structure, such as the introduction of a fluoromethyl group, can alter the drug's interaction with bacterial enzymes like DNA gyrase and topoisomerase IV, potentially leading to improved activity or a different spectrum. drugbank.commdpi.com For instance, derivatives of ofloxacin where the C3 carboxylic group is modified have been synthesized to create agents with potentially better antimicrobial profiles. nih.gov
Ofloxacin has activity against several Gram-positive pathogens, including methicillin-susceptible Staphylococcus aureus and penicillin-susceptible Streptococcus pneumoniae. wikipedia.orgmdpi.com However, enhancing potency against this class, particularly against resistant strains, is a key goal of derivative development. While some second-generation fluoroquinolones have limitations against Gram-positive bacteria, third and fourth-generation agents show expanded activity. mdpi.comresearchgate.netiajpr.com The introduction of a trifluoromethyl group in quinolone-hydantoin hybrids has shown activity against Staphylococcus aureus. researchgate.net A specific ofloxacin derivative, Y-688, which incorporates a 3-fluoromethyl group in its C-7 side chain, has demonstrated potent activity against Gram-positive anaerobic cocci, comparable to that of trovafloxacin (B114552) and meropenem. nih.gov
Ofloxacin is well-regarded for its potent activity against a wide array of Gram-negative bacteria, including Enterobacterales like Escherichia coli and Klebsiella pneumoniae, as well as Pseudomonas aeruginosa. wikipedia.orgmdpi.com The development of derivatives seeks to maintain or enhance this activity. For example, newly synthesized trifluoromethylated quinolone-hydantoin hybrids were evaluated against Gram-negative strains such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli, with several compounds showing moderate to good activity. researchgate.net Another complex derivative, 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide (3-TNB), while not active on its own, demonstrated a synergistic effect when combined with ofloxacin, significantly reducing the concentration of ofloxacin needed to inhibit E. coli and P. aeruginosa. mdpi.com
The activity of earlier fluoroquinolones, including ofloxacin, against anaerobic bacteria is often limited. mdpi.comnih.gov This has been a significant focus for the development of newer derivatives. Moxifloxacin, a newer fluoroquinolone, has a broad spectrum that includes many anaerobes and atypical pathogens. nih.gov A notable advancement in this area is seen with the derivative Y-688, which features a 3-aminomethyl-3-fluoromethyl-1-pyrrolidinyl group at the C-7 position. nih.gov This compound exhibits significant in vitro activity against a wide range of anaerobic isolates. nih.gov It is particularly active against Gram-negative anaerobic rods like Fusobacterium and Prevotella species and also demonstrates good activity against the Bacteroides fragilis group. nih.gov
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death. nih.govresearchgate.net For bactericidal agents like fluoroquinolones, the MBC is often close to the MIC. nih.gov In many cases with ofloxacin, the MBC is equal to the MIC, even with large bacterial populations. nih.gov
The in vitro activity of the 3-fluoromethyl ofloxacin derivative Y-688 was compared to other agents against a large panel of anaerobic isolates. The MIC values demonstrate its potent activity, particularly when compared to levofloxacin (B1675101), and its comparable efficacy to trovafloxacin against many anaerobes. nih.gov
| Organism (No. of Strains) | Antimicrobial Agent | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
|---|---|---|---|---|
| Bacteroides fragilis group (89) | Y-688 | 0.12 - >128 | 1.0 | 4.0 |
| Levofloxacin | 1.0 - >128 | 8.0 | 32.0 | |
| Trovafloxacin | 0.12 - 16 | 0.5 | 1.0 | |
| Meropenem | 0.12 - 8.0 | 0.25 | 1.0 | |
| Fusobacterium spp. (31) | Y-688 | ≤0.03 - 0.25 | 0.06 | 0.12 |
| Levofloxacin | 0.12 - 2.0 | 0.5 | 1.0 | |
| Trovafloxacin | ≤0.03 - 1.0 | 0.25 | 0.5 | |
| Meropenem | ≤0.03 - 0.12 | ≤0.03 | 0.06 | |
| Gram-positive cocci (59) | Y-688 | ≤0.03 - 1.0 | 0.25 | 0.5 |
| Levofloxacin | 0.25 - 8.0 | 1.0 | 4.0 | |
| Trovafloxacin | ≤0.03 - 1.0 | 0.12 | 0.5 | |
| Meropenem | ≤0.03 - 1.0 | 0.06 | 0.25 | |
| Clostridium perfringens (27) | Y-688 | 0.06 - 1.0 | 0.12 | 0.25 |
| Levofloxacin | 0.25 - 2.0 | 0.5 | 1.0 | |
| Trovafloxacin | 0.06 - 0.5 | 0.12 | 0.25 | |
| Meropenem | ≤0.03 - 0.25 | 0.06 | 0.12 |
Data sourced from Aldridge et al., 1998. nih.gov
Time-Dependent Killing Assays
Time-dependent killing assays are conducted to understand the pharmacodynamics of an antimicrobial agent by measuring the rate at which it kills a bacterial population over time. Fluoroquinolones are known to exhibit concentration-dependent bactericidal activity, meaning that higher drug concentrations lead to a more rapid and extensive killing of bacteria. merckmanuals.com Studies involving these assays show that the bactericidal effect of ofloxacin is rapid. nih.gov The evaluation of derivatives through time-kill assays is crucial to confirm that their bactericidal kinetics are maintained or improved. These assays would typically demonstrate a significant reduction in viable bacterial colonies (log10 CFU/mL) over a 24-hour period when exposed to concentrations at or above the MIC. The character of this disruption appears to be dependent on both time and concentration. worktribe.com
Investigation of Anti-HIV Activity (e.g., R-71762)
The pharmacological evaluation of quinolone derivatives is not limited to their antibacterial properties. Structural modifications can lead to novel activities against other types of pathogens, including viruses. Research into ofloxacin derivatives has explored their potential as antiviral agents. One such compound, R-71762, was specifically investigated for its ability to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). researchgate.net This investigation revealed that R-71762 possessed inhibitory activity against HIV-1, highlighting the potential for this class of compounds to be developed as antiviral therapeutics. researchgate.net This finding underscores that modifications to the ofloxacin scaffold can yield compounds with entirely new biological activity profiles.
Evaluation of Other Non-Antimicrobial Biological Activities (e.g., anticancer, urease inhibition)
While research specifically detailing the non-antimicrobial biological activities of this compound is limited in the public domain, extensive studies on the parent compound, ofloxacin, and other fluoroquinolone derivatives have revealed significant potential in areas such as anticancer and urease inhibition activities. These findings provide a basis for understanding the potential non-antimicrobial applications of ofloxacin derivatives.
The modification of the core fluoroquinolone structure, particularly at the C-3 position, has been a key strategy in the development of novel anticancer agents. Research has shown that altering the carboxylic acid group at this position can significantly enhance the antiproliferative properties of these compounds. mdpi.com
One area of investigation has been the isosteric replacement of the C-3 carboxylic group of ofloxacin with heterocyclic rings. In one study, new ofloxacin derivatives were synthesized where the C-3 carboxylic group was replaced by an s-triazole ring linked to an oxadiazole moiety. These derivatives demonstrated significantly higher in vitro antitumor potency against three cancer cell lines when compared to the parent ofloxacin. magtechjournal.comresearchgate.net This suggests that the C-3 position is a critical site for modification to impart anticancer activity.
Interactive Table: Anticancer Activity of Ofloxacin Derivatives with C-3 Modification
| Compound Series | Modification | Result | Reference |
|---|---|---|---|
| s-triazole oxadiazole methylsulfide derivatives of ofloxacin | Isosteric replacement of C-3 carboxylic group | Significantly higher in vitro antitumor potency than parent ofloxacin | magtechjournal.com, researchgate.net |
| C3/C3 linked ciprofloxacin (B1669076) derivatives | Linked via S-triazolo[2,1-b] mdpi.commagtechjournal.comresearchgate.netthiadiazole moiety | IC50 values of 0.20, 1.2, and 2.5 µM against L1210 murine leukemia cells | mdpi.com |
Further studies on other fluoroquinolones, such as ciprofloxacin, have also shown that modifications at the C-3 position can lead to potent anticancer compounds. For instance, certain C-3 modified ciprofloxacin analogs exhibited notable antitumor potential against various cancer cell lines, with some derivatives showing greater activity than the established anticancer drug doxorubicin. mdpi.com The inclusion of a trifluoromethyl group, as seen in various other classes of molecules, has also been shown to enhance anticancer activity, suggesting that a 3-fluoromethyl substituent on ofloxacin could be a promising area for future research. nih.govrsc.orgresearchgate.net
Urease is an enzyme that plays a significant role in the pathogenesis of infections caused by certain bacteria, such as Helicobacter pylori, and is linked to conditions like peptic ulcers and gastric cancer. researchgate.net The inhibition of urease is therefore a key therapeutic strategy.
Fluoroquinolones, including ofloxacin and its isomer levofloxacin, have been identified as notable inhibitors of urease. nih.govbohrium.com In a study evaluating the antiurease activity of various antibiotics, ofloxacin and levofloxacin demonstrated remarkable inhibitory profiles against jack bean urease. nih.gov Kinetic analysis revealed that both ofloxacin and levofloxacin act as competitive inhibitors of the urease enzyme. nih.gov
Interactive Table: Urease Inhibitory Activity of Ofloxacin and Related Fluoroquinolones
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Ofloxacin | Jack Bean Urease | 13.15 ± 0.32 | Competitive | nih.gov |
| Levofloxacin | Jack Bean Urease | 7.24 ± 0.29 | Competitive | nih.gov |
| Gemifloxacin | Jack Bean Urease | 16.53 ± 0.85 | Not specified | nih.gov |
| Ciprofloxacin | Jack Bean Urease | 134.52 ± 0.52 | Weak inhibition | nih.gov |
| Moxifloxacin | Jack Bean Urease | 135.27 ± 0.39 | Weak inhibition | nih.gov |
Advanced Analytical Methodologies for 3 Fluoromethyl Ofloxacin Research
High-Resolution Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Elucidation
The definitive identification and structural confirmation of 3-Fluoromethyl ofloxacin (B1677185) rely heavily on high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this process, providing atomic-level structural details. taylorandfrancis.com
Mass Spectrometry (MS) complements NMR by providing the exact molecular weight and fragmentation patterns of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments help to piece together the structure of different parts of the molecule, further validating the structure elucidated by NMR.
Table 1: Key Spectroscopic Data for Fluoroquinolone Structural Analysis
| Technique | Information Provided | Relevance to 3-Fluoromethyl Ofloxacin |
|---|---|---|
| 1H NMR | Provides information on the number, environment, and connectivity of protons. | Elucidates the structure of the benzoxazine (B1645224) and piperazinyl rings. |
| 13C NMR | Identifies the chemical shifts of all carbon atoms in the molecule. researchgate.net | Confirms the carbon skeleton and functional groups. |
| 19F NMR | Detects the fluorine nucleus, which has a wide chemical shift range. jeol.com | Crucial for confirming the presence and location of the fluoromethyl group. |
| 2D NMR (HSQC, HMBC) | Establishes correlations between protons and carbons (directly bonded or through multiple bonds). researchgate.net | Allows for complete and unambiguous assignment of the molecular structure. |
| High-Resolution MS | Measures the exact mass-to-charge ratio (m/z). | Confirms the elemental composition and molecular formula. |
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in various matrices, including bulk drug substances and pharmaceutical formulations. e3s-conferences.orgjocpr.com Reversed-phase HPLC is the most common approach, utilizing C18 or C8 columns. e3s-conferences.orgjocpr.comscholarsresearchlibrary.com
The method's versatility allows for separation from impurities and degradation products. jocpr.com Detection is typically performed using UV spectrophotometry at wavelengths around 294 nm, where the quinolone structure exhibits strong absorbance. jocpr.comscholarsresearchlibrary.com Method validation according to international guidelines ensures linearity, accuracy, precision, and robustness. scholarsresearchlibrary.com
For highly sensitive and selective quantification, especially in complex biological matrices like plasma or aqueous humor, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). us.esnih.gov This technique combines the superior separation power of HPLC with the specificity and sensitivity of mass spectrometry. amazonaws.com LC-MS/MS methods can achieve very low limits of quantification (LOQ), often in the ng/mL range, making them suitable for pharmacokinetic studies. us.esnih.govnih.gov
Table 2: Examples of HPLC and LC-MS/MS Method Parameters for Ofloxacin Analysis
| Parameter | Method 1 (HPLC-UV) scholarsresearchlibrary.com | Method 2 (HPLC-UV) jocpr.com | Method 3 (LC-MS/MS) nih.gov |
|---|---|---|---|
| Column | Polaris C18 (150 x 4.6 mm, 5 µm) | Symmetry C8 (150 x 4.6 mm, 5 µm) | Luna PFP (50 x 2 mm, 5 µm) |
| Mobile Phase | Buffer (0.01 M ammonium (B1175870) acetate, pH 3) and Acetonitrile (80:20 v/v) | Buffer (1% triethylamine, pH 2.6) and Acetonitrile (85:15 v/v) | Acetonitrile and Water with 0.1% formic acid (50:50 v/v) |
| Flow Rate | Not Specified | Not Specified | 400 µL/min |
| Detection | UV at 294 nm | UV at 294 nm | Tandem Mass Spectrometry (ESI+) |
| Linear Range | 10-30 µg/mL | 10-30 µg/mL | 0.078-20 µg/mL |
Spectrophotometric and Spectrofluorimetric Methods for Quantification
Spectrophotometric and spectrofluorimetric methods offer simple, rapid, and cost-effective alternatives to chromatography for the quantification of this compound.
UV-Vis Spectrophotometry is based on the principle that the molecule absorbs light in the ultraviolet-visible range. The UV method for ofloxacin often involves measurement in an acidic medium, with a maximum absorption (λmax) observed around 291-294 nm. researchgate.netasianpubs.org Another approach involves forming a colored complex, for instance with ferric chloride, which can be measured in the visible range at approximately 381 nm. researchgate.netasianpubs.org These methods are validated for linearity, adhering to Beer's law within specific concentration ranges. researchgate.netasianpubs.org
Spectrofluorimetry takes advantage of the native fluorescence of the fluoroquinolone structure. This technique is inherently more sensitive and selective than spectrophotometry. For ofloxacin, excitation wavelengths are typically set around 290-330 nm, with emission maxima observed between 460-500 nm. thaiscience.infonih.govnih.gov The fluorescence intensity is directly proportional to the concentration of the compound over a defined range. researchgate.net The sensitivity can be further enhanced by using micellar media. thaiscience.info
Table 3: Spectroscopic Quantification Parameters for Ofloxacin
| Method | Principle | Wavelength (nm) | Linear Range | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Absorbance in acidic medium | λmax = 291 | 2-10 µg/mL | asianpubs.org |
| Visible Spectrophotometry | Formation of colored complex with FeCl3 | λmax = 381 | 12-50 µg/mL | asianpubs.org |
| Spectrofluorimetry | Native fluorescence | λex = 292, λem = 482 | Not Specified | thaiscience.info |
| Spectrofluorimetry | Matrix Isopotential Synchronous Fluorescence | λex = 333, λem = 460 | 40-320 ng/mL | nih.gov |
X-ray Crystallography for Absolute Stereochemistry and Protein-Ligand Complex Structures
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline solid state. springernature.com For this compound, which possesses a chiral center at the C-3 position of the oxazine (B8389632) ring, this technique is unparalleled for the unambiguous determination of its absolute stereochemistry (R or S configuration). springernature.comnih.govsoton.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom. soton.ac.uk
Furthermore, X-ray crystallography is a powerful tool for structural biology, enabling the visualization of protein-ligand complexes at atomic resolution. frontiersin.org To understand the mechanism of action of this compound, co-crystallization with its target enzymes, such as bacterial DNA gyrase or topoisomerase IV, is essential. nih.gov The resulting crystal structure reveals the specific binding interactions—such as hydrogen bonds, hydrophobic interactions, and multipolar interactions involving the fluorine atom—that are critical for its inhibitory activity. nih.gov This information is invaluable for rational drug design and the development of next-generation antibiotics. frontiersin.orgnih.gov
Electrophoretic Techniques (e.g., Capillary Electrophoresis)
Electrophoretic techniques, particularly Capillary Electrophoresis (CE), offer a high-efficiency separation alternative to HPLC. libretexts.org CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with an electrolyte. libretexts.org
Capillary Zone Electrophoresis (CZE) is a simple and rapid method for the quantification of fluoroquinolones in pharmaceutical formulations. scielo.br The technique allows for fast analysis times, often under five minutes, using simple aqueous buffer systems. scielo.br Detection is commonly achieved via UV absorbance. scielo.brnih.gov
A key advantage of CE is its utility in chiral separations. By adding a chiral selector (e.g., cyclodextrins or specialized oligonucleotides) to the background electrolyte, the enantiomers of this compound can be resolved and quantified, which is crucial as different enantiomers often exhibit different pharmacological activities. nih.gov
Table 4: Capillary Electrophoresis Parameters for Ofloxacin Analysis
| Parameter | Method 1 (Quantification) scielo.br | Method 2 (Quantification) nih.gov | Method 3 (Chiral Separation) nih.gov |
|---|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis with Fluorescence Detection |
| Electrolyte | 25 mmol L-1 TRIS/HCl and 15 mmol L-1 Sodium Tetraborate (pH 8.87) | 0.1 mol/L Phosphate-Borate buffer (pH 8.40) | DNA oligonucleotides as chiral selectors |
| Voltage | Not Specified | 16 kV | Not Specified |
| Detection | UV at 282 nm | UV at 288 nm | Fluorescence |
| Limit of Quantification | 3.50 mg/L | 0.05 nmol/mL | Not Applicable |
Q & A
Q. What spectroscopic methods are recommended for characterizing the structural integrity of 3-fluoromethyl ofloxacin in synthetic intermediates?
To confirm the fluoromethyl substitution at the C-3 position, use a combination of ¹H/¹³C NMR (to identify proton and carbon environments) and high-resolution mass spectrometry (HRMS) (to verify molecular weight and fragmentation patterns). For crystallographic validation, X-ray diffraction (XRD) is critical, particularly for resolving spatial arrangements of the fluoromethyl group. Cross-reference spectral data with computational simulations (e.g., density functional theory) to validate assignments .
Q. How do I design a stability study for this compound under varying pH conditions?
Prepare buffer solutions spanning pH 1–10 (e.g., HCl-KCl for acidic, phosphate for neutral, NaOH-borate for alkaline). Incubate the compound at 37°C and sample at intervals (0, 1, 3, 7 days). Quantify degradation using reverse-phase HPLC with a C18 column and UV detection at 294 nm. Monitor for hydrolytic byproducts (e.g., defluorinated intermediates) via LC-MS/MS . Include a positive control (e.g., unmodified ofloxacin) to compare degradation kinetics .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound in rodent models be resolved?
Discrepancies in bioavailability studies often arise from differences in administration routes (e.g., intraperitoneal vs. otic) or inter-species metabolic variability. To address this:
Q. What experimental strategies optimize the detection of this compound metabolites in plant models?
For biotransformation studies (e.g., in Lactuca sativa):
- Use high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to capture unknown metabolites.
- Apply Fragment Ion Search (FISh) algorithms to compare exposed vs. control samples, as described in .
- Validate findings with isotopic labeling (e.g., ¹⁸O or deuterated analogs) to trace fluoromethyl group fate. Consider antimicrobial activity assays (e.g., MIC against E. coli) to assess residual potency of metabolites .
Q. How should researchers design a study to evaluate the efficacy of nanoparticle-encapsulated this compound in infection models?
- Formulate solid lipid nanoparticles (SLNs) using hot homogenization (e.g., Compritol 888 ATO as lipid matrix).
- Characterize encapsulation efficiency via ultrafiltration-HPLC and particle size via dynamic light scattering .
- In murine infection models (e.g., S. aureus sepsis), compare survival rates between SLN-encapsulated and free drug groups. Monitor pharmacokinetic parameters (AUC, Cmax) and tissue penetration using LC-MS/MS . Note that sustained sub-MIC concentrations in plasma may still be effective due to tissue accumulation and post-antibiotic effects .
Methodological Challenges and Solutions
Q. What analytical techniques resolve low recovery rates of this compound in aqueous humor samples?
- Use UPLC-ESI-MS with a hydrophilic interaction liquid chromatography (HILIC) column to improve retention of polar analytes.
- Apply isotope dilution (e.g., ¹³C-labeled ofloxacin) as an internal standard to correct for matrix effects.
- Validate the method per FDA guidelines: linearity (1–500 ng/mL), precision (CV <15%), and accuracy (85–115% recovery) .
Q. How can researchers address inconsistencies in antimicrobial activity data across in vitro and in vivo studies?
- Standardize inoculum preparation (e.g., McFarland 0.5 for in vitro MIC assays).
- For in vivo models, use immunosuppressed rodents to mimic human infection dynamics.
- Correlate pharmacodynamic indices (e.g., AUC/MIC) with efficacy outcomes. For example, a target AUC/MIC ratio >125 is predictive of fluoroquinolone success in pneumonia models .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
